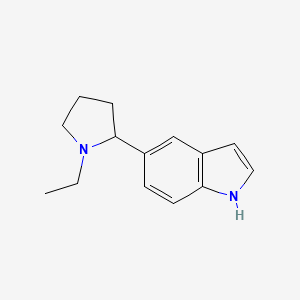
5-(1-Ethylpyrrolidin-2-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Ethylpyrrolidin-2-yl)-1H-indole is a chemical compound that features a pyrrolidine ring attached to an indole structure The indole ring is a common structural motif in many natural products and pharmaceuticals, while the pyrrolidine ring is known for its presence in various biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethylpyrrolidin-2-yl)-1H-indole typically involves the construction of the indole ring followed by the introduction of the pyrrolidine moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone to form the indole ring. Subsequently, the pyrrolidine ring can be introduced through a nucleophilic substitution reaction using an appropriate pyrrolidine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The choice of solvents and purification methods, such as recrystallization or chromatography, also plays a crucial role in the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(1-Ethylpyrrolidin-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The pyrrolidine ring can be reduced to form different saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
5-(1-Ethylpyrrolidin-2-yl)-1H-indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to natural compounds.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1-Ethylpyrrolidin-2-yl)-1H-indole involves its interaction with specific molecular targets in biological systems. The indole ring can interact with various receptors and enzymes, influencing their activity. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple cyclic amine with a five-membered ring.
Indole: A bicyclic structure consisting of a benzene ring fused to a pyrrole ring.
Tryptamine: An indole derivative with an aminoethyl side chain.
Uniqueness
5-(1-Ethylpyrrolidin-2-yl)-1H-indole is unique due to the combination of the indole and pyrrolidine rings, which imparts distinct chemical and biological properties. This combination allows for diverse chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C14H18N2 |
|---|---|
Molecular Weight |
214.31 g/mol |
IUPAC Name |
5-(1-ethylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C14H18N2/c1-2-16-9-3-4-14(16)12-5-6-13-11(10-12)7-8-15-13/h5-8,10,14-15H,2-4,9H2,1H3 |
InChI Key |
LKOXCBQHBNTILY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1C2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![9-Ethyl-5-methyl-1,3-dihydrofuro[3,4-b]quinoline](/img/structure/B11890331.png)
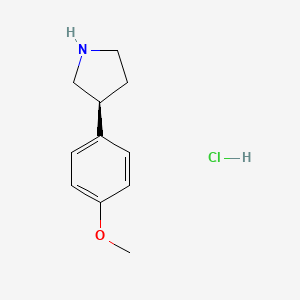
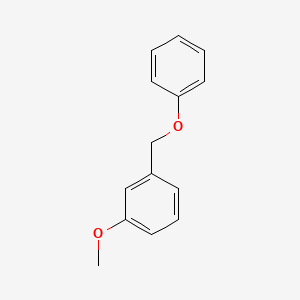
![Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B11890353.png)
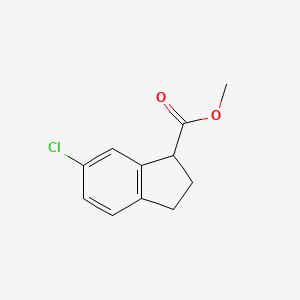
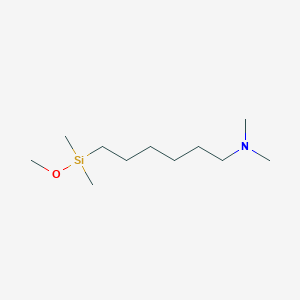
![(2-Cyclopropyl-6-methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol](/img/structure/B11890359.png)
